molecular formula C20H20ClNO5 B341327 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341327
M. Wt: 389.8 g/mol
InChI Key: WOVLXUQARGJSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a chloro-methylphenyl group, and an oxobutanoate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with 3-chloro-4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in both synthetic and biological contexts .

Properties

Molecular Formula

C20H20ClNO5

Molecular Weight

389.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C20H20ClNO5/c1-13-3-6-15(11-17(13)21)22-19(24)9-10-20(25)27-12-18(23)14-4-7-16(26-2)8-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)

InChI Key

WOVLXUQARGJSDV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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